

A Comparative Analysis of Zastaprazan and Tegoprazan for Acid-Related Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zastaprazan

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This guide provides a detailed comparison of the efficacy of two potassium-competitive acid blockers (P-CABs), **Zastaprazan** and Tegoprazan, for the treatment of acid-related gastrointestinal disorders. This analysis is based on available data from clinical trials and pharmacodynamic studies.

Executive Summary

Zastaprazan and Tegoprazan are both potent P-CABs that have demonstrated non-inferiority to proton pump inhibitors (PPIs) in the healing of erosive esophagitis. Both drugs exhibit a rapid onset of action and sustained acid suppression. Direct head-to-head clinical trial data comparing **Zastaprazan** and Tegoprazan is not yet available. Therefore, this comparison is based on their individual performances against common comparators, primarily esomeprazole and lansoprazole.

Mechanism of Action

Both **Zastaprazan** and Tegoprazan are classified as potassium-competitive acid blockers. They work by reversibly binding to the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2][3][4][5] Unlike PPIs, their action is not dependent on an acidic environment for activation.[5]

Zastaprazan: This novel P-CAB demonstrates a rapid onset of action and prolonged duration of acid suppression.[6] Some sources describe its binding to the proton pump as irreversible[2], while others classify it as a reversible inhibitor, consistent with the P-CAB class.

Tegoprazan: As a P-CAB, Tegoprazan competitively and reversibly inhibits the proton pump.[1] [5] This mechanism allows for a rapid and sustained suppression of gastric acid.[3]

Signaling Pathway of Potassium-Competitive Acid Blockers

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- To cite this document: BenchChem. [A Comparative Analysis of Zastaprazan and Tegoprazan for Acid-Related Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201583#comparative-efficacy-of-zastaprazan-and-tegoprazan]

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